4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, a thiazole ring, and a methoxybenzofuran moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial properties . Thiazole derivatives, on the other hand, are found in many important synthetic drug molecules and have been associated with various biological activities .
The compound also contains a fluorine atom, which is often introduced into drug molecules to improve their metabolic stability, receptor binding, or lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the benzofuran moiety. The final step involves the introduction of the fluoro group and the formation of the benzamide linkage. Common reagents used in these reactions include thionyl chloride, methoxybenzofuran, and fluoroaniline. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methylthiazol-2-yl)benzamide
- 4-fluoro-N-(4-tert-butylthiazol-2-yl)benzamide
- 4-fluoro-N-(4-(5-methylbenzofuran-2-yl)thiazol-2-yl)benzamide
Uniqueness
4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the methoxybenzofuran moiety, which imparts specific biological activities and enhances its potential as a therapeutic agent. The combination of the fluoro group, thiazole ring, and benzofuran moiety makes it a versatile compound with diverse applications.
Biological Activity
4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, a benzamide group, and a methoxy-substituted benzofuran. The presence of fluorine and methoxy groups is significant for its biological activity.
Research indicates that compounds with thiazole and benzofuran structures often exhibit diverse biological activities, including:
- Antitumor Activity : Thiazole derivatives have been reported to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
- Antimicrobial Activity : The benzofuran moiety is known for its potential antimicrobial properties, which may enhance the efficacy of the compound against bacterial strains.
Antitumor Activity
A study evaluating various thiazole derivatives found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups like methoxy exhibited lower IC50 values against human glioblastoma U251 cells compared to standard treatments like doxorubicin .
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
This compound | TBD | U251 (glioblastoma) |
Doxorubicin | 0.5 | U251 |
Antimicrobial Activity
In vitro studies have demonstrated that thiazole-containing compounds can exhibit significant antibacterial activity. For example, certain derivatives showed comparable efficacy to standard antibiotics against Staphylococcus aureus and Escherichia coli.
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
This compound | TBD | S. aureus |
Standard Antibiotic | 20 | S. aureus |
Case Studies
- Anticancer Studies : A recent investigation focused on the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at the 5-position of the benzofuran ring significantly increased anticancer potency. The study highlighted the importance of hydrophobic interactions in binding affinity to target proteins involved in cancer progression .
- Antimicrobial Efficacy : Another study assessed the antibacterial properties of various thiazole derivatives, including those similar to this compound. Results indicated that compounds with methoxy substitutions had enhanced activity against Gram-positive bacteria .
Properties
IUPAC Name |
4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-24-14-6-7-16-12(8-14)9-17(25-16)15-10-26-19(21-15)22-18(23)11-2-4-13(20)5-3-11/h2-10H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJUEJYSNSSGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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